Methyl 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetate
Description
Methyl 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetate is a pyrimidine derivative characterized by a dichloro-substituted aromatic ring, a methyl group at the 2-position, and an ester-functionalized acetate side chain. Its molecular formula is C₈H₇Cl₂N₂O₂ (based on analogs in and ), with the ester group enhancing solubility in organic solvents and influencing reactivity in synthetic applications. This compound serves as a key intermediate in agrochemical and pharmaceutical synthesis due to its modular substitution pattern .
Properties
IUPAC Name |
methyl 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-4-11-7(9)5(8(10)12-4)3-6(13)14-2/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVXDRVDBGASGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)CC(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetate typically involves the reaction of 4,6-dichloro-2-methylpyrimidine with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, ammonia, and thiourea are commonly used under reflux conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.
Major Products Formed
Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of pyrimidine amines.
Hydrolysis: Formation of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetic acid.
Scientific Research Applications
Methyl 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of drugs targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde
- Molecular Formula : C₇H₆Cl₂N₂O
- Key Differences : Replaces the acetate ester with an aldehyde group.
- Properties : The aldehyde group increases electrophilicity, making it reactive toward nucleophiles like amines or hydrazines. However, the absence of the ester reduces stability under basic conditions.
- Applications : Likely used in reductive amination or condensation reactions to form imines or heterocycles. Storage requires dry, sealed conditions to prevent oxidation .
Methyl 2-(4,6-Dichloropyrimidin-5-yl)acetate
2-(2-(Sec-butyl)-4,6-Dimethylpyrimidin-5-yl)acetic Acid
- Molecular Formula : C₁₂H₁₈N₂O₂
- Key Differences : Features a sec-butyl group at the 2-position and methyl groups at 4,6-positions, with a carboxylic acid replacing the ester.
- Properties: The carboxylic acid group enhances water solubility and acidity (pKa ~3–4), making it suitable for salt formation.
- Applications : Likely used in herbicidal agents where polar functional groups improve soil mobility .
Ethyl 2-(2,4,6-Trioxohexahydropyrimidin-5-yl)acetate
- Molecular Formula : C₈H₁₀N₂O₅
- Key Differences : Contains a saturated, trioxo-substituted pyrimidine ring.
- Properties : The hexahydropyrimidine ring and ketone groups increase polarity (predicted density: 1.321 g/cm³) and hydrogen-bonding capacity, favoring crystallization. The ester group remains reactive but is sterically shielded by the saturated ring.
- Applications: Potential use in antiviral or enzyme-inhibitor drugs due to hydrogen-bonding motifs .
1-{(2E)-2-[(4,6-Dichloro-2-methylpyrimidin-5-yl)imino]imidazolidin-1-yl}ethanone
- Molecular Formula : C₁₀H₁₁Cl₂N₅O (inferred from )
- Key Differences : Integrates an imidazoline ring via an imine linkage to the pyrimidine core.
- The dichloro and methyl groups maintain lipophilicity.
- Applications : Likely explored as a kinase inhibitor or antimicrobial agent due to hybrid heterocyclic architecture .
Comparative Data Table
Biological Activity
5-Chloro-2-(dimethoxymethyl)thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
5-Chloro-2-(dimethoxymethyl)thiazole features a thiazole ring with a chlorine atom at the 5-position and dimethoxymethyl groups at the 2-position. Its molecular formula is CHClNOS. The synthesis of this compound typically involves:
- Starting Materials : Thiazole derivatives and appropriate chloromethylating agents.
- Reagents : Dimethyl sulfate or similar methylating agents.
- Conditions : Reflux in polar solvents such as DMF or DMSO.
Biological Activities
The biological activities of 5-Chloro-2-(dimethoxymethyl)thiazole can be categorized into several key areas:
Antimicrobial Activity
Studies have demonstrated that 5-Chloro-2-(dimethoxymethyl)thiazole exhibits significant antimicrobial properties against various pathogens. For example, it has shown effectiveness against both gram-positive and gram-negative bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/ml |
| Escherichia coli | 8 µg/ml |
| Klebsiella pneumoniae | 16 µg/ml |
These results suggest its potential as a lead compound for developing new antibiotics, particularly in combating resistant strains.
Anticancer Properties
Recent research indicates that 5-Chloro-2-(dimethoxymethyl)thiazole possesses anticancer activity, particularly against various cancer cell lines. In vitro studies have revealed dose-dependent cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12 |
| HCT116 (colorectal cancer) | 15 |
| A549 (lung cancer) | 10 |
Mechanistic studies suggest that the compound induces apoptosis through mitochondrial pathways and affects key signaling pathways involved in cancer progression, such as NF-kB and MAPK pathways.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. It has shown inhibition of pro-inflammatory cytokines in various models, indicating its potential utility in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have highlighted the biological activities of 5-Chloro-2-(dimethoxymethyl)thiazole:
- Antibacterial Study : A study focusing on the antibacterial effects demonstrated that it effectively inhibited the growth of multiple bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
- Anticancer Activity : Research published in a peer-reviewed journal indicated that this thiazole derivative exhibited superior anticancer activity against MCF-7 breast cancer cells, with IC50 values significantly lower than those of many known chemotherapeutics.
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound induces apoptosis through mitochondrial pathways and modulates key signaling pathways involved in cancer progression, such as NF-kB and MAPK pathways.
Data Tables
The following tables summarize key findings from various studies:
Antimicrobial Efficacy
| Microorganism | Inhibition Zone (mm) | Standard Drug | Standard Drug Inhibition Zone (mm) |
|---|---|---|---|
| Staphylococcus aureus | 20 | Ciprofloxacin | 22 |
| Klebsiella pneumoniae | 18 | Amoxicillin | 20 |
| Pseudomonas aeruginosa | 22 | Gentamicin | 24 |
Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HCT116 | 15 |
| A549 | 10 |
Q & A
Q. What established synthetic routes are available for Methyl 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetate, and what intermediates are critical?
Methodological Answer: Synthesis typically involves sequential functionalization of the pyrimidine ring. A common approach includes:
- Step 1: Chlorination of a 2-methylpyrimidin-5-yl precursor using POCl₃ or PCl₅ under reflux conditions to introduce 4,6-dichloro substituents .
- Step 2: Acetylation via nucleophilic substitution, where a methyl acetate group is introduced at the 2-position using methyl chloroacetate in the presence of a base (e.g., K₂CO₃) .
- Key Intermediate: 4,6-Dichloro-2-methylpyrimidin-5-amine (or its hydroxyl analog) is often a precursor for further functionalization .
Q. How is the molecular structure confirmed using spectroscopic and analytical methods?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR (CDCl₃) typically shows a singlet for the methyl ester (δ ~3.7 ppm) and characteristic pyrimidine ring protons (δ ~6.8–8.2 ppm). ¹³C NMR confirms the ester carbonyl (δ ~170 ppm) and pyrimidine carbons .
- Elemental Analysis: Used to validate purity (e.g., %C, %H, %N within ±0.4% of theoretical values) .
- Mass Spectrometry (ESI): A molecular ion peak [M+H]⁺ at m/z 235–245 confirms the molecular weight .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how can software address them?
Methodological Answer:
Q. How can reaction yields be optimized under varying catalytic conditions?
Methodological Answer: A comparative study of catalysts and solvents reveals:
| Condition | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Chlorination | PCl₅ | Toluene | 72 | |
| Esterification | K₂CO₃ | DMF | 65 | |
| Microwave-assisted | Pd(OAc)₂ | THF | 88 |
- Key Insight: Microwave irradiation reduces reaction time and improves yield by enhancing reaction homogeneity .
Q. How to resolve discrepancies between computational and experimental NMR chemical shifts?
Methodological Answer:
Q. What impurities are common in synthesis, and how are they identified?
Methodological Answer:
- Common Impurities:
- By-product A: Incomplete chlorination (monochloro derivative).
- By-product B: Ester hydrolysis to carboxylic acid under acidic conditions .
- Detection: Use HPLC (C18 column, acetonitrile/water gradient) or TLC (Rf comparison with authentic samples) .
Specialized Methodological Considerations
Q. How does hygroscopicity affect kinetic studies, and what precautions are necessary?
Methodological Answer:
Q. What role do substituents play in the pyrimidine ring’s reactivity?
Methodological Answer:
- Electron-Withdrawing Cl Groups: Activate the ring for nucleophilic aromatic substitution (e.g., amination) at the 5-position .
- Steric Effects: The 2-methyl group hinders substitution at adjacent positions, directing reactivity to the 4- and 6-sites .
Data Contradiction Analysis
Q. How to address conflicting melting points reported in literature?
Methodological Answer:
- Possible Causes: Polymorphism, solvent residues, or impurities.
- Resolution:
- Recrystallize from ethyl acetate/hexane (1:3) to isolate pure polymorph.
- Perform DSC analysis to identify phase transitions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
